Antidotes; Antirheumatic Agents; Chelating Agents
THE D ISOMER IS USED CLINICALLY, ALTHOUGH THE L ISOMER ALSO FORMS CHELATION COMPLEXES. PENICILLAMINE IS EFFECTIVE CHELATOR OF COPPER, MERCURY, ZINC, & LEAD & PROMOTES EXCRETION OF THESE METALS IN URINE.
THERE IS SOME PROMISE IN TREATMENT OF RHEUMATOID ARTHRITIS WITH PENICILLAMINE. ... BENEFICIAL EFFECT IS SEEN ONLY AFTER SEVERAL WK OF TREATMENT, & ARTHRITIC SYMPTOMS RETURN IF DRUG IS WITHDRAWN PREMATURELY.
PENICILLAMINE HAS BECOME ESTABLISHED IN TREATMENT OF CYSTINURIA & ASSOC NEPHROLITHIASIS. IN DOSE OF 30 MG/KG/DAY, IT LOWERS OR ELIMINATES URINARY CYSTINE & PREVENTS FURTHER STONE DEVELOPMENT.
In addition to its use as a chelating agent for the treatment of copper, mercury, and lead poisoning, penicillamine is used in Wilson's disease (hepatolenticular degeneration due to an excess of copper), cystinuria, and rheumatoid arthritis.
D-Penicillamine is an investigational drug for the treatment of copper, lead, mercury, arsenic, and bismuth poisoning.
For the treatment of Wilson's disease, four daily doses are taken, and 1 to 2 g are usually employed.
Chelating agent indicated in the treatment of Wilson's disease, cystinuria, and in patients with severe, active rheumatoid arthritis who have failed to respond to an adequate trial of conventional therapy.
Investigations were carried out on the clinical consequences of the abrupt and permanent withdrawal of penicillamine in patients being treated with the drug for Wilson's disease. Three groups were studied: Group I (11 patients) stopped their own treatment after successful therapy (1-2 g/day) for 3-19 yr; Group II (13 patients) had the drug replaced with triethylene tetramine dihydrochloride (trientine) (1 to 1.5 g/day) because of adverse reactions; and Group III (320 patients) who had continued with penicillamine therapy. It was noted that of the 11 Group I patients, 8 died (73%), surviving for an average of 2.6 yr without penicillamine; 6 of the deaths were due to rapidly progressive hepatic failure. Of the 13 patients in Group II, all but 1 (killed in an accident) survived from 2-15 yr later. In Group III, the death rate attributable to Wilson's disease or to its treatment with penicillamine was 9.3%. The observations showed that discontinuation of penicillamine treatment in patients with Wilson's disease resulted in rapid clinical deterioration, which was often fatal.
Six patients with histologically proven HBsAg-negative chronic active hepatitis, who were initially treated successfully with prednisolone with or without azathioprine, developed unacceptable adverse effects due to prednisolone. In all six patients the liver disease relapsed on reduction of the prednisolone dose and they subsequently entered a trial of low dose D-penicillamine. Two of the patients required early withdrawal of D-penicillamine and a third patient, who had a good clinical and biochemical response initially, developed heavy proteinuria at 14 mo. In the remainder, D-penicillamine was well tolerated and the liver disease satisfactorily controlled permitting reduction of the prednisolone dose to 2.5 mg daily. In this subgroup of patients with HBsAg-negative chronic active hepatitis and major prednisolone induced adverse effects, D-penicillamine is an effective alternative therapy although side effects are common.
D-penicillamine and prussian blue, given alone and in combination, were evaluated in rats as treatments against acute thallotoxicosis. Animals were poisoned by ip injection of thallium acetate at different doses (16, 30, 40, 50 and 70 mg/kg). Later (24 hr), treatments were administered until day 5, as follows: D-penicillamine, 25 mg/kg, ip route, twice daily; prussian blue, 50 mg/kg, oral route, twice daily. LD50 values were estimated for each treatment with the following results: control, 32 mg/kg; D-penicllamine, 27 mg/kg; prussian blue, 42 mg/kg; prussian blue + D-penicllamine, 64 mg/kg. Thallium content was analyzed in six body organs and eight brain regions after treatments. Prussian blue administration induced significant elimination of thallium from all tissues. D-Penicllamine treatment diminished thallium content in body organs, but increased it in brain regions, indicating a redistributive effect of D-penicllamine. D-Penicllamine + prussian blue treatment decreased thallium content in all body organs and brain regions. Renal thallium content in the D-penicllamine + prussian blue group was significantly lower than that of prussian blue alone group, suggesting accelerated urinary excretion of thallium as a result of D-penicllamine action. Results indicate that D-penicllamine administered alone may be dangerous becauseof its redistributive effect, but given in combination with prussian blue may be useful as treatment against thallium poisoning.